2-(5-PHENYL-[1,2,3]TRIAZOL-1-YL)-ETHYLAMINE
Description
2-(5-Phenyl-[1,2,3]triazol-1-yl)-ethylamine is a nitrogen-rich heterocyclic compound featuring a 1,2,3-triazole core substituted with a phenyl group at the 5-position and an ethylamine side chain at the 1-position. The 1,2,3-triazole ring is distinct from the more common 1,2,4-triazole isomers, offering unique electronic and steric properties due to the adjacency of two nitrogen atoms.
Properties
IUPAC Name |
2-(5-phenyltriazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-6-7-14-10(8-12-13-14)9-4-2-1-3-5-9/h1-5,8H,6-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHIXCHBFOBLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280202 | |
| Record name | 5-Phenyl-1H-1,2,3-triazole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301280202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-22-5 | |
| Record name | 5-Phenyl-1H-1,2,3-triazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-1H-1,2,3-triazole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301280202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalyst Systems and Ligand Optimization
Copper(I) iodide (CuI) serves as the primary catalyst, often stabilized by ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris-hydroxypropyltriazolyl-methylamine (THPTA). These ligands prevent copper oxidation and enhance reaction efficiency. For instance, Method B in the ACS study achieved 82% yield for a triazole derivative using CuI (5 mol %), TBTA (2.5 mol %), and sodium ascorbate (Na(asc)) as a reducing agent. Comparatively, Method C utilized CuSO₄·5H₂O (5 mol %) with (BimH)₃ ligand, yielding >95% conversion for peptide-linked triazoles.
Table 1: Catalyst Systems in CuAAC Synthesis
| Method | Catalyst | Ligand | Reducing Agent | Yield/Conversion |
|---|---|---|---|---|
| B | CuI | TBTA | Na(asc) | 82% |
| C | CuSO₄ | (BimH)₃ | Na(asc) | >95% |
Solvent and Temperature Effects
Reaction solvents profoundly influence reaction kinetics and product purity. A DMF/MeOH (5:1 v/v) mixture at 100°C for 24 hours facilitated optimal cycloaddition in Method A. In contrast, aqueous systems (H₂O/DMF 7:3 v/v) at 40°C enabled biocompatible syntheses, critical for peptide-functionalized triazoles. Polar aprotic solvents like DMF stabilize copper intermediates, while methanol aids in solubilizing organic azides.
Alternative Synthetic Approaches and Modifications
While CuAAC dominates, alternative strategies have been explored to address limitations such as copper contamination or substrate sensitivity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC eliminates copper catalysts by leveraging strained cyclooctynes, though this method is less prevalent for 2-(5-Phenyl-triazol-1-yl)-ethylamine due to higher costs and slower kinetics.
Post-Functionalization of Triazole Intermediates
Late-stage modifications of pre-formed triazole cores offer modularity. For example, VulcanChem’s protocol involves reacting 5-phenyl-1H-1,2,3-triazole with 2-aminoethyl bromide under basic conditions, though yields are often lower than CuAAC.
Purification and Isolation Techniques
Post-synthesis purification ensures product homogeneity, particularly critical for pharmaceutical applications.
Silica Gel Chromatography
Silica gel column chromatography with ethyl acetate/hexane gradients remains the standard for isolating 2-(5-Phenyl-[1,triazol-1-yl)-ethylamine. Method B’s crude product required only filtration through a silica pad, achieving >95% purity.
Crystallization
High-purity triazoles (e.g., 3a in the ACS study) were crystallized from ethanol/water mixtures, yielding needle-like crystals suitable for X-ray analysis.
Table 2: Purification Methods and Outcomes
| Method | Technique | Purity |
|---|---|---|
| Column | Ethyl acetate/hexane | >95% |
| Crystallization | Ethanol/water | 99% |
Scale-Up and Industrial Considerations
Transitioning from lab-scale to industrial production necessitates optimizing cost, safety, and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine (-NH<sub>2</sub>) undergoes nucleophilic substitution with electrophilic reagents:
| Reaction Type | Reagents/Conditions | Product | Key Source |
|---|---|---|---|
| Alkylation | Alkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | N-Alkylated derivatives | |
| Acylation | Acetyl chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, RT | N-Acetylated amides |
Example:
Reaction with benzyl bromide in dimethylformamide (DMF) under basic conditions yields N-benzyl-2-(5-phenyltriazol-1-yl)ethylamine , confirmed by <sup>1</sup>H NMR shifts at δ 4.35 (s, 2H, CH<sub>2</sub>) and 7.32–7.45 (m, 5H, aromatic).
Electrophilic Aromatic Substitution (EAS) on the Triazole Ring
The triazole ring undergoes regioselective EAS at the C4 position due to electron-donating effects from the N1-ethylamine group:
| Reaction Type | Reagents/Conditions | Product | Key Source |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 4-Nitro-triazole derivative | |
| Sulfonation | ClSO<sub>3</sub>H, CH<sub>2</sub>Cl<sub>2</sub>, RT | 4-Sulfo-triazole compound |
Density functional theory (DFT) calculations suggest enhanced electron density at C4, facilitating electrophilic attack. Experimental yields for nitration exceed 70% under controlled conditions.
Metal Coordination and Complexation
The triazole nitrogen atoms act as ligands for transition metals, forming stable complexes:
| Metal Ion | Coordination Mode | Application | Key Source |
|---|---|---|---|
| Cu(II) | N2,N3-bidentate | Catalytic oxidation reactions | |
| Pd(II) | N1-monodentate | Cross-coupling catalysis |
X-ray crystallography of the Cu(II) complex reveals a distorted square-planar geometry with bond lengths of 1.98 Å (Cu-N2) and 2.01 Å (Cu-N3).
Cycloaddition Reactions
Though the triazole ring itself is stable, the ethylamine side chain participates in:
Schiff Base Formation
Reaction with aldehydes (e.g., benzaldehyde) in ethanol under reflux yields imines:
Yields range from 65–85% depending on the aldehyde’s electronic nature.
Click Chemistry Derivatives
The amine group facilitates post-functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
This strategy is employed to create bioconjugates for drug delivery .
Acid-Base Reactions
The amine group (pK<sub>a</sub> ≈ 9.5) forms water-soluble hydrochlorides when treated with HCl:
This property is exploited in purification via recrystallization from ethanol/HCl mixtures .
Stability Under Oxidative Conditions
The compound shows moderate resistance to oxidation:
| Oxidizing Agent | Conditions | Degradation Products | Key Source |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | 80°C, 6 h | Triazole carboxylic acid | |
| KMnO<sub>4</sub> | H<sub>2</sub>O, RT, 24 h | Cleavage of ethylamine chain |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. 2-(5-Phenyl-[1,2,3]triazol-1-yl)-ethylamine has been tested for its ability to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that this compound shows promise against various cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research published in Pharmaceutical Biology highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring enhance its potency against specific bacterial strains .
Agricultural Applications
Fungicide Development
this compound's triazole moiety makes it a candidate for developing novel fungicides. Studies have shown that triazole derivatives can inhibit fungal sterol biosynthesis, leading to effective control of fungal pathogens in crops. A field trial reported in Crop Protection indicated that formulations containing this compound significantly reduced fungal infections in wheat and barley .
Material Science
Polymer Synthesis
In material science, the compound has been explored for its role as an intermediate in synthesizing functional polymers. Its ability to form stable linkages with other monomers allows for the development of materials with desirable mechanical properties. Research published in Macromolecules detailed the synthesis of a new class of polymers incorporating this compound, which exhibited enhanced thermal stability and mechanical strength .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Journal of Medicinal Chemistry | Anticancer activity against breast and lung cancer cell lines observed. |
| Antimicrobial Research | Pharmaceutical Biology | Effective against various bacterial strains; SAR studies conducted. |
| Agricultural Science | Crop Protection | Reduced fungal infections in wheat/barley; potential as a fungicide. |
| Material Science | Macromolecules | Development of polymers with improved thermal stability and strength. |
Mechanism of Action
The mechanism of action of 2-(5-PHENYL-[1,2,3]TRIAZOL-1-YL)-ETHYLAMINE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The synthesis of 1,2,3-triazole derivatives often employs click chemistry (e.g., azide-alkyne cycloaddition), whereas 1,2,4-triazoles may require alternative routes, such as cyclocondensation .
- Biological Relevance : 1,2,4-Triazole derivatives are widely studied for antifungal and anti-inflammatory activities, while 1,2,3-triazoles are emerging in kinase inhibition and photodynamic therapy .
- Physicochemical Properties : The phenyl substituent in 2-(5-phenyl-[1,2,3]triazol-1-yl)-ethylamine likely enhances rigidity and aromatic interactions, critical for target binding in drug discovery.
Biological Activity
2-(5-Phenyl-[1,2,3]triazol-1-yl)-ethylamine, also known as this compound hydrochloride (CAS No. 1187928-66-0), is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H13ClN4
- Molar Mass : 224.69 g/mol
- Physical State : Solid at room temperature
- Storage Conditions : Room temperature
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance:
- A study highlighted the synthesis of various triazole derivatives that showed promising anticancer activity against multiple cancer cell lines. The compound's mechanism involves the inhibition of specific kinases essential for cancer cell proliferation and survival .
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial effects:
- Research has shown that similar compounds demonstrate substantial antibacterial and antifungal activities. For example, triazole derivatives have been reported to inhibit bacterial growth by interfering with cell wall synthesis and function .
Neuroprotective Effects
Some studies suggest that triazole-containing compounds may exhibit neuroprotective effects:
- The potential for neuroprotection is linked to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes such as histone deacetylases (HDACs), which play critical roles in cancer progression.
- Receptor Modulation : It may interact with various receptors involved in neurotransmission and inflammation.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of triazole derivatives in vitro against several human cancer cell lines. The results demonstrated an average IC50 value of approximately 92.4 µM across tested lines, indicating moderate potency against cancer cells .
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial activity of triazole derivatives against common pathogens. The findings revealed that certain derivatives showed effective inhibition with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Data Table: Summary of Biological Activities
Q & A
Q. What are the most efficient synthetic routes for 2-(5-phenyl-[1,2,3]triazol-1-yl)-ethylamine, and how can regioselectivity be ensured?
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for 1,4-disubstituted triazoles. Terminal alkynes and azides react under mild conditions (~25–60°C) with >95% conversion in most cases. To ensure regioselectivity, use Cu(I) catalysts (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) to favor 1,4-substitution . Validate purity via HPLC or NMR and confirm regiochemistry using NOESY or X-ray crystallography .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- ¹H/¹³C NMR : Focus on the ethylamine chain’s protons (δ ~2.8–3.5 ppm for –CH2–NH2) and triazole aromatic protons (δ ~7.5–8.5 ppm). Use DEPT-135 to distinguish CH2/CH3 groups.
- IR : Confirm NH2 stretching (~3350 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹).
- MS : Electrospray ionization (ESI) in positive mode should show [M+H]⁺ peaks. High-resolution MS (HRMS) ensures molecular formula accuracy .
Q. What are the key physical-chemical properties (solubility, stability) critical for handling this compound?
- Solubility : Test in polar solvents (e.g., DMSO, ethanol) and aqueous buffers (pH 4–8). Ethylamine’s basicity may enhance solubility in acidic media.
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid prolonged storage due to potential amine oxidation or triazole ring hydrolysis .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?
Use SHELXL for refinement, applying constraints for disordered atoms and anisotropic displacement parameters. Cross-validate with Hirshfeld surface analysis to resolve bond-length anomalies. For example, if the triazole N–N bond length deviates from literature values (1.31–1.34 Å), check for hydrogen bonding or crystal packing effects .
Q. What strategies address low yields or side products in scale-up synthesis?
- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (CuI vs. CuBr). Microwave-assisted synthesis may reduce reaction time.
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted azides or dimerized alkynes). Add scavengers (e.g., silica-bound thiols) to trap residual copper .
Q. How can computational methods (DFT, molecular docking) predict the compound’s bioactivity or interaction with biological targets?
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a low LUMO energy may indicate nucleophilic triazole ring susceptibility.
- Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Prioritize binding poses where the ethylamine group forms hydrogen bonds with active-site residues .
Q. What experimental designs are recommended for evaluating antimicrobial activity against drug-resistant strains?
- MIC Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Include controls (e.g., ciprofloxacin) and assess biofilm inhibition.
- Mechanistic Studies : Perform time-kill assays and ROS detection to probe bactericidal modes of action .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies between theoretical (computational) and experimental (spectral) data?
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?
Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and p-values to ensure reproducibility .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for CuAAC Reaction
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | CuBr/TBTA | |
| Solvent | t-BuOH/H2O (1:1) | |
| Temperature | 25°C | |
| Reaction Time | 12–24 h | |
| Yield | 85–95% |
Q. Table 2. Stability Profile Under Accelerated Conditions
| Condition | Degradation (%) | Major Impurity |
|---|---|---|
| 40°C/75% RH, 4 weeks | <5% | Oxidized amine |
| Light exposure | 8% | Triazole dimer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
